2-Bromophenyltrimethylsilane
Overview
Description
2-Bromophenyltrimethylsilane is an organosilicon compound with the molecular formula C9H13BrSi. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is widely used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromophenyltrimethylsilane can be synthesized through various methods. One common approach involves the reaction of 2-bromophenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture interference. The reaction can be represented as follows:
C6H4BrMgBr+(CH3)3SiCl→C6H4BrSi(CH3)3+MgBr2
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyltrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the reaction with trimethyl borate to form alkynearylboronic acid.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction: Although less common, the phenyl ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. Typical conditions involve inert atmospheres and anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, whereas in a substitution reaction with trimethyl borate, the product would be an alkynearylboronic acid .
Scientific Research Applications
2-Bromophenyltrimethylsilane finds applications in various fields of scientific research:
Biology: Its derivatives are studied for potential biological activities and as intermediates in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Bromophenyltrimethylsilane in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles or participate in coupling reactions. The trimethylsilyl group provides stability to the molecule and can be removed under specific conditions to reveal reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyltrimethylsilane: Similar in structure but with a chlorine atom instead of bromine.
2-Iodophenyltrimethylsilane: Contains an iodine atom, which can be more reactive in certain substitution reactions.
Phenyltrimethylsilane: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
2-Bromophenyltrimethylsilane is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile reagent in organic synthesis, particularly in coupling and substitution reactions.
Properties
IUPAC Name |
(2-bromophenyl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSFTLNRCKHHNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449294 | |
Record name | 2-bromophenyltrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17878-37-4 | |
Record name | 2-bromophenyltrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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